2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine
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Overview
Description
2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine is a complex organic compound that belongs to the class of sulfonyl pyridines This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a dimethylpyridine core, and a methylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.
Construction of the Pyridine Core: The intermediate is then reacted with a suitable pyridine derivative under controlled conditions to form the pyridine core.
Introduction of the Sulfonyl Group: The final step involves the sulfonylation of the pyridine core using a sulfonyl chloride derivative, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxyphenoxy and pyridine groups can enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)pyridine: Lacks the sulfonyl and dimethyl groups, resulting in different chemical properties.
4,6-Dimethyl-3-(4-methylphenyl)sulfonylpyridine: Lacks the methoxyphenoxy group, affecting its reactivity and applications.
2-(4-Methoxyphenoxy)-4,6-dimethylpyridine: Lacks the sulfonyl group, altering its biological activity.
Uniqueness
2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-14-5-11-19(12-6-14)27(23,24)20-15(2)13-16(3)22-21(20)26-18-9-7-17(25-4)8-10-18/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOVFXXZWKGMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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